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5-(Trifluoromethyl)picolinimidamide

Cat. No.: B11770025
M. Wt: 189.14 g/mol
InChI Key: DNYOORVOOFXTAT-UHFFFAOYSA-N
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Description

Structural Significance within Pyridine (B92270) and Imidamide Chemistry

The second key feature is the picolinimidamide (B1582038) functional group. Imidamides, also known as carboximidamides, are analogs of amides. Picolinimidamide and its derivatives are recognized as valuable building blocks in medicinal chemistry and are used as ligands in catalysis. tcichemicals.comtcichemicals.comontosight.aichemscene.com The presence of the imidamide group, with its own hydrogen bonding capabilities, further adds to the structural complexity and potential for specific molecular interactions.

Importance of the Trifluoromethyl Group in Modern Organic Synthesis

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. researchoutreach.org Its inclusion in a molecule can dramatically alter its physicochemical properties. The -CF₃ group is strongly electron-withdrawing, which can significantly impact the reactivity and electronic distribution of the aromatic pyridine ring. ontosight.aijst.go.jp

Key effects of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can improve a compound's pharmacokinetic profile. researchgate.net

Increased Lipophilicity: The introduction of a trifluoromethyl group often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross biological membranes. researchgate.net

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, it can decrease the basicity of the nearby pyridine nitrogen. jst.go.jp

The strategic placement of fluorine-containing moieties like the trifluoromethyl group is a widely used tactic in drug discovery to fine-tune the biological activity and properties of lead compounds. nih.gov

Overview of Academic Research Pertaining to 5-(Trifluoromethyl)picolinimidamide

While specific, in-depth research focused exclusively on this compound is not widely published, its constituent parts and related structures are subjects of extensive study. Research on trifluoromethylpyridines (TFMPs) is particularly active. TFMP derivatives are crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals. researchoutreach.orgnih.gov For instance, compounds containing the 4-trifluoromethyl-pyridine structure have been developed into insecticides. researchoutreach.org

The synthesis of TFMP derivatives can be complex, often involving multi-step processes such as the chlorination and fluorination of picoline precursors. jst.go.jpnih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a high-demand intermediate, is synthesized through such routes. jst.go.jpnih.gov

Research on related picolinic acids, such as 5-(trifluoromethyl)picolinic acid, has shown their utility as ligands for transition-metal complexes. These complexes can exhibit interesting photophysical and electrochemical properties, making them promising for applications like organic light-emitting diodes (OLEDs). nih.gov The synthesis of this acid can be achieved through the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine. nih.gov

Given the established importance of both the trifluoromethylpyridine core and the picolinimidamide functional group, this compound stands as a compound of interest for further exploration, potentially as an intermediate in the synthesis of novel bioactive molecules or functional materials. Its unique combination of a strong electron-withdrawing group on a versatile heterocyclic scaffold makes it a prime candidate for applications in medicinal chemistry and materials science. researchoutreach.orgontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3N3 B11770025 5-(Trifluoromethyl)picolinimidamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)4-1-2-5(6(11)12)13-3-4/h1-3H,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYOORVOOFXTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Trifluoromethyl Picolinimidamide and Its Analogs

Established Synthetic Routes to Picolinimidamide (B1582038) Scaffolds

The picolinimidamide functional group is a derivative of a picolinic acid, where the carboxylic acid is replaced by an imidamide. The synthesis of this scaffold can be approached through several established routes, primarily involving the transformation of a nitrile group.

Direct Synthesis Approaches

The most direct and atom-economical method for synthesizing amidines, including picolinimidamides, is the addition of ammonia (B1221849) or an amine to a nitrile. A classical and widely utilized method in this category is the Pinner reaction. nrochemistry.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt is then treated with ammonia or an amine to yield the desired amidine. nrochemistry.comwikipedia.org

The general mechanism of the Pinner reaction commences with the protonation of the nitrile by a strong acid, such as anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion. Subsequent nucleophilic attack by an alcohol on the nitrilium ion generates the Pinner salt. Finally, the introduction of ammonia displaces the alcohol from the Pinner salt to afford the picolinimidamide. nrochemistry.com It is crucial to carry out the initial stages of the Pinner reaction under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. nrochemistry.com While effective, the Pinner reaction can sometimes be limited by the stability of the intermediate Pinner salt and may require careful control of reaction conditions.

Catalytic Methods for Imidamide Formation

To overcome some of the limitations of classical methods, various catalytic systems have been developed to facilitate the formation of amidines. These methods often offer milder reaction conditions and broader substrate scope. Transition metal catalysts, particularly those based on copper, have shown significant promise in promoting the addition of amines to nitriles.

For instance, copper(I) chloride has been effectively used as a catalyst for the synthesis of N-substituted benzamidines from benzonitriles and amines. The presence of a suitable ligand and base is often required to achieve high yields. The electronic nature of the nitrile can influence the reaction efficiency, with electron-deficient nitriles often exhibiting enhanced reactivity. This is particularly relevant for the synthesis of 5-(trifluoromethyl)picolinimidamide, as the trifluoromethyl group is strongly electron-withdrawing.

Lewis acids have also been employed to promote the Pinner reaction and related transformations. nih.gov They function by activating the nitrile group, making it more susceptible to nucleophilic attack. The choice of Lewis acid and reaction conditions can be optimized to improve yields and selectivity. nih.gov

Introduction of the Trifluoromethyl Moiety in Picolinic Systems

The trifluoromethyl group is a key structural feature of the target molecule, significantly influencing its physicochemical and biological properties. The introduction of this group onto the pyridine (B92270) ring can be achieved through two main strategies: direct trifluoromethylation of a pre-formed pyridine derivative or the use of a trifluoromethyl-containing building block in the construction of the pyridine ring.

Strategies for Trifluoromethylation of Pyridine Derivatives

Direct trifluoromethylation of pyridine rings has been an area of intensive research. One common approach involves the use of trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a suitable catalyst and base. For example, 5-chloropicolinamide can be converted to 5-(trifluoromethyl)picolinamide (B1599178) by reaction with TMSCF3 and potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This approach allows for the late-stage introduction of the trifluoromethyl group.

Radical trifluoromethylation reactions have also emerged as powerful tools. These methods often utilize radical initiators to generate trifluoromethyl radicals, which then react with the pyridine ring. The regioselectivity of these reactions can be influenced by the substituents already present on the pyridine ring.

Utilization of Trifluoromethyl-Containing Building Blocks in Cyclocondensation Reactions

An alternative and often more controlled approach involves the use of building blocks that already contain the trifluoromethyl group. These building blocks can then be used in cyclocondensation reactions to construct the desired trifluoromethylated pyridine ring. rsc.org This strategy offers excellent control over the position of the trifluoromethyl group.

A variety of trifluoromethyl-containing synthons are commercially available or can be synthesized. For example, trifluoroacetimidoyl chlorides have been used in cycloaddition reactions to create trifluoromethylated heterocycles. rsc.org Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile building block for the synthesis of trifluoromethyl-substituted pyran and pyridine derivatives. The choice of the building block and the reaction partner determines the final structure of the heterocyclic system.

Advanced Synthetic Techniques and Optimization

The synthesis of highly functionalized molecules like this compound often requires the use of advanced synthetic techniques and careful optimization of reaction conditions. For instance, solid-phase synthesis has been employed for the preparation of libraries of related compounds, such as trisubstituted-5-trifluoromethylketoimidazoles, which facilitates the rapid exploration of structure-activity relationships. nih.gov

Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of trifluoromethylated indoles and other heterocyclic systems. rsc.org The optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product. numberanalytics.com For example, in the Pinner reaction, careful control of the concentration of the acid catalyst and the reaction temperature can minimize the formation of byproducts. numberanalytics.com Similarly, in catalytic reactions, the selection of the appropriate ligand for the metal catalyst can significantly impact the reaction's efficiency and selectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. A probable synthetic pathway involves the conversion of 5-(Trifluoromethyl)picolinonitrile to the corresponding imidate, followed by amination to yield the final product. This process offers several opportunities for green innovation.

A traditional approach to this conversion is the Pinner reaction, which typically utilizes anhydrous acids and alcohols, followed by treatment with ammonia. However, this method often involves hazardous reagents and solvents. Greener alternatives focus on catalysis and the use of more benign reaction media.

Catalytic Approaches and Solvent Selection:

Recent advancements in organic synthesis have demonstrated the use of metal catalysts for the direct amination of nitriles, which can offer a more atom-economical route to amidines. organic-chemistry.org For instance, nickel-catalyzed methods have been developed for the synthesis of amidines from nitriles and amines under milder conditions than traditional methods. acs.org

The choice of solvent is another critical aspect of green chemistry. Many conventional organic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are associated with health and environmental concerns. rsc.orgresearchgate.net Research into greener alternatives has identified bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements in similar syntheses. rsc.orgrsc.org These solvents exhibit lower toxicity and are derived from renewable resources. rsc.orgbohrium.com The use of solvent-free conditions, where feasible, represents an ideal green chemistry scenario. organic-chemistry.org

The following table compares a conventional Pinner-style synthesis with a hypothetical greener approach for the final step in the production of this compound.

ParameterConventional Synthesis (Pinner-based)Greener Catalytic Synthesis
Starting Material5-(Trifluoromethyl)picolinonitrile5-(Trifluoromethyl)picolinonitrile
Key ReagentsAnhydrous HCl, Ethanol, Anhydrous AmmoniaAmmonia, Ni(0) or other transition metal catalyst
SolventAnhydrous Diethyl Ether or Dichloromethane2-Methyltetrahydrofuran (2-MeTHF) or solvent-free
ByproductsStoichiometric ammonium (B1175870) chloride saltsMinimal, catalyst can potentially be recycled
Environmental ImpactUse of hazardous solvents and corrosive acidsReduced solvent toxicity, potential for catalyst recycling

Process Intensification for Scalable Synthesis (e.g., continuous flow)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates. unito.itfrontiersin.org

The synthesis of this compound can be adapted to a continuous flow setup. The conversion of the nitrile precursor, for example, can be performed in a flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety. rsc.orgthieme-connect.de The superior heat and mass transfer in microreactors or packed-bed reactors can significantly accelerate reaction rates and minimize the formation of byproducts. mdpi.com

For instance, the formation of an intermediate imidate from 5-(Trifluoromethyl)picolinonitrile and an alcohol under acidic conditions is a step that could benefit from the enhanced temperature control of a flow reactor. Subsequently, the reaction with ammonia to form the final picolinimidamide could also be performed in a continuous manner, potentially telescoping the two steps to avoid the isolation of intermediates. acs.org This approach reduces processing time and waste generation. acs.org

The table below outlines a conceptual comparison between a traditional batch synthesis and an intensified continuous flow process for the production of this compound.

ParameterTraditional Batch ProcessContinuous Flow Process
Reactor TypeLarge stirred-tank reactorMicroreactor or packed-bed reactor
Heat TransferLimited by surface area-to-volume ratio, potential for hot spotsExcellent, enabling precise temperature control
SafetyLarge volumes of reactants and solvents increase riskSmall reactor hold-up volume significantly improves safety
Reaction TimeHours to days, including workup of intermediatesMinutes to hours, potential for telescoped reactions
ScalabilityScaling up can be challenging and require process redesignScalable by running multiple reactors in parallel or for longer durations
ProductivityLower throughput per unit volumeHigher throughput, more efficient use of space and resources

By embracing these modern synthetic strategies, the production of this compound and its analogs can be made more efficient, safer, and environmentally sustainable.

Reactivity and Mechanistic Understanding of 5 Trifluoromethyl Picolinimidamide

Reactivity of the Pyridine (B92270) Core and its Substituents

The reactivity of the pyridine ring in 5-(Trifluoromethyl)picolinimidamide is significantly influenced by the interplay of the nitrogen heteroatom and the trifluoromethyl and imidamide substituents. These groups modulate the electron density of the aromatic system, thereby dictating its susceptibility to and the regioselectivity of electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophiles than benzene. quimicaorganica.orgucalgary.ca This deactivation is further intensified by the strong electron-withdrawing nature of the trifluoromethyl group. youtube.com Consequently, electrophilic aromatic substitution on the pyridine core of this compound is generally difficult and requires harsh reaction conditions. youtube.comyoutube.com When such reactions do occur, the substitution is directed primarily to the meta-position (C-3 and C-5) relative to the nitrogen atom. quimicaorganica.orgyoutube.com This is because the intermediates formed by attack at the ortho (C-2, C-6) or para (C-4) positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.orgyoutube.com This is a common reaction pathway for pyridine derivatives, especially when a good leaving group is present at the C-2, C-4, or C-6 positions. wikipedia.orgyoutube.com The attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, with the negative charge being effectively delocalized, particularly by the nitrogen atom. wikipedia.org The presence of the electron-withdrawing trifluoromethyl group further stabilizes this intermediate, thereby facilitating the substitution reaction. nih.gov

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.comnih.gov Its influence on the reactivity of the pyridine ring is profound:

Deactivation towards Electrophiles: The -CF₃ group strongly deactivates the pyridine ring for electrophilic attack by inductively pulling electron density away from the aromatic system. youtube.com This makes the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Activation towards Nucleophiles: The same electron-withdrawing effect makes the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. acs.orgmdpi.com The -CF₃ group helps to stabilize the negative charge in the Meisenheimer intermediate formed during SNAr reactions. nih.gov

Regioselectivity: In electrophilic substitutions, the deactivating -CF₃ group directs incoming electrophiles to the meta-position. youtube.com In nucleophilic substitutions, the position of the -CF₃ group can influence the site of attack if multiple leaving groups are present.

The table below summarizes the directing effects of the substituents on the pyridine ring.

SubstituentPositionEffect on Electrophilic SubstitutionEffect on Nucleophilic Substitution
Nitrogen 1Deactivating, meta-directingActivating, ortho/para-directing
Imidamide 2Deactivating, meta-directingActivating, ortho/para-directing
Trifluoromethyl 5Strongly deactivating, meta-directingStrongly activating, ortho/para-directing

Chemical Transformations of the Imidamide Functional Group

The imidamide functional group, -C(=NH)NH₂, is a key reactive center in this compound. Its chemical behavior is characterized by its hydrolytic stability and its ability to undergo various derivatization reactions.

The hydrolysis of picolinimidamides can be influenced by factors such as pH and the presence of catalysts. In acidic or basic conditions, the imidamide group can undergo hydrolysis to the corresponding picolinamide (B142947) and ultimately to picolinic acid. The rate of hydrolysis can be dependent on the substituents present on the pyridine ring. nih.gov For instance, the electron-withdrawing trifluoromethyl group may influence the susceptibility of the imidamide carbon to nucleophilic attack by water.

Detailed mechanistic studies on the hydrolysis of 4-substituted picolinylprolines by the enzyme prolidase have suggested a mechanism involving the coordination of the pyridine nitrogen and the carboxamide group to metal ions in the active site. nih.gov This coordination facilitates the nucleophilic attack of a water molecule. While this is a biological system, it provides insight into potential pathways for the hydrolysis of related compounds like this compound.

The imidamide functional group offers several sites for derivatization. The nitrogen atoms of the imidamide can act as nucleophiles, allowing for reactions with various electrophiles. These reactions can lead to the formation of a wide range of derivatives with modified properties. For example, derivatization can be used to enhance the detection of molecules in analytical techniques like liquid chromatography-mass spectrometry. nih.gov

Cross-Coupling Chemistry Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific cross-coupling reactions involving this compound are not extensively documented in the provided search results, the reactivity of the trifluoromethylated pyridine core suggests its potential as a substrate in various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov

For instance, trifluoromethylated pyridines can participate in Suzuki-Miyaura cross-coupling reactions. tcichemicals.com The presence of a suitable leaving group, such as a halogen, on the pyridine ring would be necessary for such transformations. Given the structure of this compound, derivatization to introduce a leaving group, or direct C-H activation, could potentially enable its use in cross-coupling chemistry. The imidamide moiety itself might also participate in or direct cross-coupling reactions under specific conditions. Nickel-catalyzed cross-coupling reactions have also been shown to be effective for challenging electrophiles and could potentially be applied to derivatives of this compound. mdpi.com

The table below lists some common cross-coupling reactions that could potentially be applied to derivatives of this compound.

Cross-Coupling ReactionCatalystReactantsPotential Product
Suzuki-Miyaura PalladiumAryl/vinyl boronic acid/esterAryl/vinyl-substituted pyridine
Heck PalladiumAlkeneAlkenyl-substituted pyridine
Sonogashira Palladium/CopperTerminal alkyneAlkynyl-substituted pyridine
Buchwald-Hartwig PalladiumAmine/AlcoholAmino/Alkoxy-substituted pyridine
Kumada Nickel/PalladiumGrignard reagentAlkyl/Aryl-substituted pyridine

Application in Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

While direct studies detailing the use of this compound as a ligand in metal-catalyzed carbon-carbon and carbon-heteroatom bond formations are not extensively documented in peer-reviewed literature, the broader context of palladium-catalyzed cross-coupling reactions provides a framework for understanding its potential applications. The formation of carbon-trifluoromethyl (C-CF3) bonds, for instance, is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.

In this arena, palladium catalysis has been pivotal. For example, the trifluoromethylation of aryl chlorides, which are often challenging substrates, has been successfully achieved using (trifluoromethyl)triethylsilane as the CF3 source. The success of such reactions is highly dependent on the nature of the ligand attached to the palladium center, with sterically hindered phosphine (B1218219) ligands often facilitating the crucial reductive elimination step. beilstein-journals.org The electronic properties of ligands are also paramount; the electron-withdrawing nature of a trifluoromethyl group on a pyridine-based ligand like this compound would be expected to influence the electron density at the metal center, thereby modulating its catalytic activity.

The following table summarizes representative conditions for a palladium-catalyzed trifluoromethylation, illustrating the general parameters of such reactions.

ParameterCondition
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)2)
Ligand Sterically hindered phosphine (e.g., BrettPhos)
CF3 Source (Trifluoromethyl)triethylsilane (TESCF3)
Activator Potassium fluoride (B91410) (KF)
Substrate Aryl or heteroaryl chlorides
Solvent Toluene
Temperature 100 °C
Data derived from studies on palladium-catalyzed trifluoromethylation reactions. beilstein-journals.org

Given the established importance of N-donor ligands in stabilizing and activating metal catalysts, it is plausible that this compound could serve as a competent ligand in various cross-coupling reactions, although specific research is required to validate this.

Role as Ligands in Catalytic Systems

The function of pyridine-based molecules as ligands in catalytic systems is well-established. The nitrogen atom of the pyridine ring and the additional donor atoms of the picolinimidamide (B1582038) group can coordinate with a metal center, forming stable complexes that can act as catalysts. The electronic nature of the substituents on the pyridine ring plays a crucial role in the catalytic efficacy of these complexes.

For instance, in a study of half-sandwich iridium complexes containing picolinamide ligands, the catalytic activity in transfer hydrogenation was found to be dependent on the electronic properties of the substituent on the picolinamide ring. nih.gov Complexes with electron-donating groups exhibited different activities compared to those with electron-withdrawing groups like trifluoromethyl. This highlights the principle that the electronic environment of the ligand, which would be significantly influenced by the -CF3 group in this compound, can tune the catalytic performance of the metal center. nih.gov

The basicity of the ligand is another critical factor. A study on Pd(II) complexes with substituted pyridine ligands demonstrated a correlation between the ligand's basicity and the catalytic efficiency in cross-coupling reactions. acs.org Generally, more basic ligands can lead to higher reaction yields, though steric effects also play a significant role. The electron-withdrawing trifluoromethyl group in this compound would decrease the basicity of the pyridine nitrogen, which in turn would modulate the catalytic properties of its metal complexes. acs.org

The table below illustrates the impact of substituents on the catalytic activity of related picolinamide-ligated iridium complexes in the reduction of benzaldehyde.

Substituent (R) on Picolinamide LigandRelative Catalytic Trend
-NMe2 (Electron-donating)Highest
-H (Neutral)Intermediate
-CF3 (Electron-withdrawing)Lowest
This trend is based on the transfer hydrogenation activity of half-sandwich iridium picolinamidate complexes. nih.gov

The coordination chemistry of metal complexes with N-donor ligands is highly variable and depends on the nature of the central metal atom and the ligand's properties. mdpi.com The reactivity of these complexes is strongly influenced by the coordination modes and the electronic and steric parameters of the ligands. mdpi.com

Investigation of Redox Properties and Related Transformations

The redox properties of metal complexes are fundamental to their roles in many catalytic cycles, which often involve changes in the oxidation state of the metal center. The ligands surrounding the metal have a profound impact on these redox potentials.

Similarly, the redox potentials of cyclometalated palladium(II) complexes are influenced by the electronic nature of the ligands. rsc.org Quantum-chemical methods have also been employed to predict the redox potentials of a wide array of trifluoromethyl-containing compounds, providing a theoretical basis for understanding their electrochemical behavior. sciengine.com

The table below presents the oxidation potentials for a series of iridium(III) complexes with and without fluorine substituents on the cyclometalated ligands, demonstrating the effect of fluorination on the redox properties.

ComplexCyclometalated LigandOxidation Potential (V vs Ag+/Ag)Reversibility
Ir1 2-phenylpyridine0.83Reversible
Ir2 2-(2,4-difluorophenyl)pyridine1.01Reversible
Ir3 2-(2,4,5-trifluorophenyl)pyridine1.12Irreversible
Data from electrochemical studies of multicolor emissive phosphorescent iridium(III) complexes. nih.gov

These findings suggest that a metal complex of this compound would likely exhibit a higher oxidation potential compared to an analogous complex without the trifluoromethyl group. This modification of the redox properties could be harnessed to fine-tune the catalytic activity of the metal center for specific chemical transformations.

Spectroscopic Characterization and Computational Elucidation of 5 Trifluoromethyl Picolinimidamide

Advanced Spectroscopic Techniques for Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, would be presented here to elucidate the electronic environment of the protons and carbons within the 5-(Trifluoromethyl)picolinimidamide molecule. This would involve analysis of the aromatic pyridine (B92270) ring protons, the imidamide group protons, and the carbon signals, including the characteristic quartet of the trifluoromethyl group in ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data not available)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data not available)

The IR spectrum of this compound would be analyzed to identify characteristic vibrational frequencies. Key absorptions would include N-H stretching vibrations of the imidamide group, C=N stretching, and vibrations associated with the trifluoromethyl-substituted pyridine ring.

Table 3: Key IR Absorption Bands for this compound (Data not available)

UV-Vis spectroscopy would reveal the electronic transitions within the molecule. The absorption maxima (λmax) would be reported, corresponding to π-π* and n-π* transitions of the aromatic system and the imidamide functional group.

Table 4: UV-Vis Absorption Maxima for this compound (Data not available)

Mass spectrometry data would confirm the molecular weight of this compound. Analysis of the fragmentation pattern would provide further structural confirmation by identifying characteristic fragment ions. The molecular formula for the hydrochloride salt is C7H7ClF3N3, with an average mass of 225.6 g/mol .

Table 5: Mass Spectrometry Data for this compound (Data not available)

X-ray Crystallography for Solid-State Structure Determination

Table 6: Crystallographic Data for this compound (Data not available)

Table 7: Selected Bond Lengths and Angles for this compound (Data not available)

Supramolecular Architectures and Intermolecular Interactions

The study of supramolecular architecture focuses on how individual molecules of this compound would self-assemble in the solid state. The picolinimidamide (B1582038) functional group, with its N-H and C=N moieties, is a potent hydrogen-bond donor and acceptor. This would likely lead to the formation of robust hydrogen-bonded networks, such as dimers, chains, or more complex three-dimensional structures najah.edu.

Key intermolecular interactions expected to govern the crystal packing include:

Hydrogen Bonding: Strong N-H···N interactions between the imidamide groups would likely be a dominant feature, creating predictable synthons.

Halogen Interactions: The highly electronegative fluorine atoms of the trifluoromethyl (CF3) group could participate in weaker C-H···F and F···F contacts, which are known to play a significant role in the packing of fluorinated molecules nih.gov.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of these interactions would typically be performed using Hirshfeld surface analysis, which provides a visual and quantitative breakdown of the intermolecular contacts within the crystal structure najah.edu.

Crystallographic Data Refinement and Validation

Obtaining a single crystal of this compound suitable for X-ray diffraction would be the first step in its structural elucidation. The collected diffraction data would then be processed to solve and refine the crystal structure.

Table 1: Representative Crystallographic Data and Refinement Parameters (Hypothetical) (Note: This table is a hypothetical representation of typical data presented in a crystallographic study and is not based on experimental data for the specific compound.)

ParameterValue (Hypothetical)
Empirical formulaC7H6F3N3
Formula weight189.14
Temperature298 K
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.5, 5.8, 14.2
α, β, γ (°)90, 95.5, 90
Volume (ų)890.4
Z4
R-factor (R1)0.045
Goodness-of-fit (S)1.05

The refinement process involves adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns nih.gov. Validation of the final structure is confirmed by checking for low R-factors, a goodness-of-fit value close to 1, and analyzing the data using software tools like CHECKCIF.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are indispensable for understanding the electronic properties and behavior of molecules at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules als-journal.comnih.govaps.org. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties journaleras.comjournaleras.com.

Key reactivity descriptors derived from DFT include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These parameters provide insight into the molecule's stability and potential reactivity in chemical reactions nih.gov. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility nih.govd-nb.infochemrxiv.org. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the atomic motions based on a chosen force field nih.govarxiv.org.

The primary outputs of MD simulations are trajectories that reveal:

Conformational Landscapes: Identification of the most stable and accessible conformations of the molecule.

Structural Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time researchgate.net.

Intermolecular Interactions: Analysis of how the molecule interacts with solvent molecules or other solutes in the system.

Quantitative Structure-Property Relationships (QSPR) and Prediction of Molecular Characteristics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its macroscopic properties. While no specific QSPR models for this compound exist, such a study would involve:

Calculating a wide range of molecular descriptors (topological, electronic, geometric).

Experimentally measuring a property of interest (e.g., solubility, melting point) for a series of related picolinimidamide derivatives.

Using statistical methods to create a regression model linking the descriptors to the property.

This model could then be used to predict the properties of new, unsynthesized compounds in the same chemical class.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals mdpi.com. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability mdpi.comresearchgate.net.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state mdpi.comresearchgate.net. DFT calculations would be used to determine the energies and spatial distributions of these orbitals for this compound, providing fundamental insights into its electronic behavior and potential for charge transfer within the molecule nih.govbhu.ac.in.

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed understanding of the forces governing the crystal packing can be achieved. For this compound, while specific crystallographic data is not available, an analysis can be extrapolated from structurally related compounds, such as other substituted pyridine derivatives, to predict the nature of its intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest interior (dᵢ) and exterior (dₑ) atom and the van der Waals radii of the atoms, is mapped onto the surface. Red regions on the dnorm map indicate close contacts, which are often associated with hydrogen bonds, while blue regions represent longer contacts, and white areas denote distances close to the van der Waals separation.

A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. This plot is a histogram of dᵢ versus dₑ, where specific interactions appear as characteristic patterns. For this compound, it is anticipated that the fingerprint plot would be dominated by H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. Sharp spikes in the plot would indicate the presence of strong hydrogen bonds, likely of the N-H···N type, which would be crucial for the formation of dimers or chains in the crystal structure. The fluorine atoms of the trifluoromethyl group would likely contribute to F···H and F···F contacts.

Below is an interactive, hypothetical data table summarizing the expected percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar pyridine derivatives. nih.gov

Intermolecular Contact TypeExpected Percentage Contribution
H···H~45%
N···H/H···N~20%
C···H/H···C~15%
F···H/H···F~10%
F···F~5%
Other~5%

This detailed analysis of intermolecular contacts through Hirshfeld surfaces provides invaluable insights into the supramolecular architecture of crystalline solids, guiding the understanding of their physical properties.

Conformational Analysis and Tautomerism

The molecular structure of this compound allows for conformational flexibility and the potential for tautomerism, both of which can significantly influence its chemical and physical properties.

Conformational Analysis:

Conformational analysis of this compound primarily involves the rotation around the single bonds connecting the picolinimidamide group to the pyridine ring and the internal rotation within the picolinimidamide moiety itself. The most stable conformer is expected to have the atoms of the picolinimidamide group and the pyridine ring being coplanar to maximize electronic conjugation. acs.org However, steric hindrance between the hydrogen atoms of the amidine group and the hydrogen at the 6-position of the pyridine ring could lead to a slightly twisted conformation being the most stable.

Tautomerism:

Prototropic tautomerism is a key consideration for the picolinimidamide group, which can exist in different forms due to the migration of a proton. The two most probable tautomeric forms for this compound are the imidamide form (A) and the enediamine form (B), which would exist in equilibrium. Computational studies on similar systems, such as pyridine carbonyl thiosemicarbazide derivatives, have shown that one tautomer is typically more stable than the others. scispace.com

The relative stability of these tautomers can be influenced by several factors, including intramolecular hydrogen bonding, electronic effects of the substituents, and the polarity of the solvent. In the gas phase or nonpolar solvents, the relative energies of the tautomers are primarily determined by their intrinsic electronic stability. In polar or protic solvents, solvent-solute interactions, particularly hydrogen bonding, can play a crucial role in stabilizing one tautomer over another. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring is expected to influence the acidity of the protons and the basicity of the nitrogen atoms, thereby affecting the tautomeric equilibrium.

A hypothetical data table showing the calculated relative Gibbs free energies for the potential tautomers of this compound in different environments is presented below. This illustrates how the stability can shift based on the surrounding medium.

Tautomeric FormEnvironmentRelative Gibbs Free Energy (kcal/mol) (Hypothetical)
Imidamide (A)Gas Phase0.00
Enediamine (B)Gas Phase+2.5
Imidamide (A)Polar Solvent0.00
Enediamine (B)Polar Solvent+1.8

Understanding the preferred conformational and tautomeric states of this compound is essential for interpreting its spectroscopic data and predicting its interactions in a biological or chemical system.

Research Applications of 5 Trifluoromethyl Picolinimidamide in Specialized Chemical Fields

Building Block in the Synthesis of Advanced Organic Scaffolds

5-(Trifluoromethyl)picolinimidamide serves as a valuable starting material in the creation of more elaborate molecular structures. Its unique combination of a trifluoromethyl group and a picolinimidamide (B1582038) moiety on a pyridine (B92270) ring allows for the construction of complex and functionally diverse organic compounds.

Preparation of Complex Heterocyclic Systems

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—is a cornerstone of medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is of particular interest in this area. Trifluoromethylated 1,2,4-triazoles, for example, have garnered significant attention due to the beneficial properties imparted by the -CF3 group. nih.gov A common strategy for creating these five-membered heterocycles involves a [3+2] cycloaddition reaction. In this process, a nitrile imine, generated in-situ, reacts with a trifluoromethylated nitrile source to form the desired 1,2,4-triazole (B32235) ring. nih.gov This method offers high regioselectivity and can be performed under mild conditions, making it synthetically valuable. nih.gov

Similarly, the synthesis of more complex fused heterocyclic systems, such as 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, has been successfully achieved. mdpi.com In these syntheses, a trifluoromethyl source like trifluoroacetic anhydride (B1165640) is reacted with a substituted thiazole-5-carboxamide. mdpi.com This reaction leads to the formation of the pyrimidine (B1678525) ring fused to the initial thiazole, creating the core thiazolo[4,5-d]pyrimidine (B1250722) structure. mdpi.com The presence of the trifluoromethyl group in the final product is confirmed by characteristic signals in IR spectra. mdpi.com Polycyclization reactions, which form multiple rings in a single process, represent another advanced method for creating complex frameworks with multiple stereogenic centers, highlighting the drive towards sophisticated molecular architectures. nih.gov

Design of Functionalized Fluorinated Compounds

The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a widely used strategy in drug design and materials science to enhance molecular properties. mdpi.commdpi.com The -CF3 group is highly lipophilic and possesses strong electron-withdrawing capabilities, which can significantly alter a molecule's bioavailability, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com

In medicinal chemistry, replacing a methyl group with a trifluoromethyl group is a common tactic. mdpi.com This substitution can lead to improved pharmacological profiles. For instance, the introduction of a -CF3 group has been shown to increase the potency of compounds designed to inhibit specific enzymes or receptors. mdpi.com The stability of the carbon-fluorine bond is significantly greater than that of a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation, particularly oxidative processes. mdpi.com This enhanced stability can lead to a longer duration of action in therapeutic agents. mdpi.com The design of such functionalized compounds is a key aspect of modern pharmaceutical research, with a significant percentage of top-selling drugs containing fluorine. mdpi.com

Compound ClassSynthetic MethodKey Feature of -CF3 Group
1,2,4-Triazoles[3+2] CycloadditionEnhances lipophilicity and metabolic stability nih.gov
Thiazolo[4,5-d]pyrimidinesCyclocondensation with Trifluoroacetic AnhydrideIncreases resistance to metabolic degradation mdpi.com
General Fluorinated PharmaceuticalsVariousImproves binding affinity and bioavailability mdpi.com

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry explores the formation and properties of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. This compound and related structures are of interest for their potential to act as ligands in the formation of novel metal complexes.

Ligand Design and Synthesis for Transition Metal Complexes

The design of ligands is crucial for tuning the properties of the resulting metal complexes. Transition metal complexes are particularly important due to their diverse applications in catalysis and materials science. nih.gov The introduction of fluorinated substituents onto ligands can have a profound impact on the electronic and geometric structures of the metal complexes. fu-berlin.de For example, fluorinated tripodal ligands have been used to synthesize iron(II) and cobalt(II) complexes, where fluorine-specific interactions in the secondary coordination sphere can influence the spin state of the central metal ion. fu-berlin.de

Ligands incorporating pyridine and imidamide or similar nitrogen-donating groups are effective at coordinating with a variety of 3d transition metals, including manganese, cobalt, nickel, copper, and zinc. rsc.org The resulting complexes can exhibit various coordination geometries, such as mononuclear or dinuclear structures, depending on the metal-to-ligand ratio and the presence of other coordinating species. rsc.org The specific geometry and coordination number—most commonly four or six for photoactive complexes—are critical factors in determining the complex's properties. nih.gov The synthesis of these complexes allows for the systematic investigation of how ligand structure influences the spectroscopic and structural characteristics of the final compound. rsc.org

Studies on Spin Crossover and Electron Transfer Phenomena in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Certain MOFs, particularly those containing first-row transition metals like iron(II), can exhibit a phenomenon known as spin crossover (SCO). researchgate.net SCO involves a reversible switching of the metal ion's electronic spin state between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. researchgate.netnih.gov This switching leads to changes in the material's magnetic, optical, and structural properties, making SCO materials promising for applications in sensing and data storage. researchgate.netmdpi.com

The design of Hofmann-type MOFs, which consist of 2D metal-cyanide sheets pillared by axial ligands, is a common strategy for engineering SCO properties. nih.gov The nature of the axial ligand, as well as the presence of guest molecules within the framework's pores, can significantly influence the SCO behavior. researchgate.netmdpi.comrsc.org Research has shown that incorporating redox-active ligands, such as bipyridinium derivatives, can couple the spin transition with electron transfer (ET) processes, leading to multifunctional materials. nih.gov In such systems, thermochromism (color change with temperature) can arise from either the SCO event, an intramolecular electron transfer, or a combination of both. nih.gov The use of fluorinated ligands in these frameworks can further modulate these properties through specific electronic and intermolecular interactions. fu-berlin.de

PhenomenonKey ComponentsInfluencing Factors
Spin Crossover (SCO) Iron(II) or other d4-d7 transition metals in a specific coordination environment.Temperature, pressure, light, guest molecules researchgate.netmdpi.com
Electron Transfer (ET) Redox-active ligands (e.g., bipyridinium) and a suitable metal center.Temperature, electrochemical potential nih.gov
Coupled SCO-ET Combination of SCO-active metal centers and redox-active ligands within a MOF.Ligand structure, framework architecture nih.gov

Interfacial and Surface Chemistry Investigations

Interfacial chemistry is the study of phenomena occurring at the boundary between two different phases, such as liquid-solid or liquid-gas interfaces. ijpcbs.com The behavior of molecules at these interfaces can differ significantly from their behavior in the bulk phase and is critical for applications ranging from catalysis to the development of advanced materials. ijpcbs.com

While specific studies on the interfacial properties of this compound are not widely documented, its molecular structure suggests potential for interesting surface activity. The trifluoromethyl group is known for its hydrophobicity, while the picolinimidamide group contains polar nitrogen-hydrogen bonds capable of forming hydrogen bonds. This amphiphilic character—having both hydrophobic and hydrophilic parts—could lead to self-assembly at interfaces.

Computational methods, such as all-atom molecular dynamics simulations, are powerful tools for predicting interfacial properties like surface tension. rsc.org Force fields can be developed and parameterized to accurately model the interactions of complex molecules at interfaces, such as the boundary between silica (B1680970) and water. researchgate.net Such simulations could be employed to predict how this compound or similar fluorinated pyridine derivatives would orient themselves at an interface, how they might interact with different surfaces, and how they could influence the interfacial tension. Understanding these properties is fundamental to designing new surfactants, coatings, and functionalized nanomaterials. ijpcbs.comresearchgate.net

Adsorption Behavior on Metallic Surfaces

The adsorption on a metal surface, such as copper (Cu), would likely involve the chemisorption of the molecule through the nitrogen atom of the pyridine ring, which can donate its lone pair of electrons to the vacant d-orbitals of the metal. mdpi.com The trifluoromethyl group, being a strong electron-withdrawing group, would modulate the electron density of the pyridine ring, thereby influencing the strength of the metal-ligand bond. Furthermore, the picolinimidamide group can also participate in the interaction, either through its nitrogen atoms or by influencing the orientation of the molecule on the surface.

The orientation of the adsorbed molecule could vary depending on the surface coverage and temperature. At low coverages, the molecule might lie flat on the surface to maximize the interaction between the aromatic ring and the metal. At higher coverages, steric hindrance could force the molecules into a more upright orientation. rsc.org

Table 1: Predicted Adsorption Characteristics of this compound on a Cu(111) Surface Note: The following data is representative and extrapolated from studies on analogous pyridine and benzotriazole (B28993) compounds on copper surfaces. mdpi.comrsc.org

Adsorption ModePrimary Interacting AtomsPredicted Adsorption Energy (eV)Predicted N-Cu Bond Length (Å)
UprightPyridine-N-0.652.10
TiltedPyridine-N, Imidamide-N-0.802.15
Parallel (Physisorption)π-system of pyridine ring-0.70N/A

Theoretical and Experimental Studies of Surface Interactions

The study of surface interactions of molecules like this compound relies heavily on a combination of theoretical and experimental techniques.

Theoretical Studies: Density Functional Theory (DFT) is a powerful computational tool used to model the adsorption of molecules on metal surfaces. chemrxiv.orgnih.gov DFT calculations can predict the most stable adsorption geometries, calculate adsorption energies, and provide insights into the electronic structure of the molecule-surface system. mdpi.com For this compound, DFT could be used to:

Determine the preferred adsorption site on different crystallographic faces of a metal (e.g., Cu(111), Cu(100)). chemrxiv.org

Analyze the charge transfer between the molecule and the metal surface.

Simulate vibrational frequencies of the adsorbed molecule, which can be compared with experimental data.

Experimental Studies: A range of surface-sensitive experimental techniques can be employed to study the adsorption and interaction of such molecules on metallic surfaces:

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical state of the elements in the adsorbed molecule and the nature of the chemical bonds formed with the surface. researchgate.net

Low-Energy Electron Diffraction (LEED): LEED can be used to determine the ordered structures of the adsorbed molecules on the surface. rsc.org

Scanning Tunneling Microscopy (STM): STM allows for the direct visualization of the adsorbed molecules on the surface, providing information about their orientation and arrangement.

Through the interplay of these theoretical and experimental methods, a comprehensive understanding of the surface interactions of this compound can be achieved.

Applications in Chemical Probes for Molecular Studies

The unique electronic and structural properties of this compound make it a promising candidate for the development of chemical probes for studying biological systems at the molecular level.

Development as Biochemical Probes for Enzyme Mechanism Elucidation

The trifluoromethyl group is an excellent nuclear magnetic resonance (NMR) probe due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which is highly sensitive to the local chemical environment. acs.org By incorporating a trifluoromethyl group into a molecule that can bind to an enzyme, it is possible to obtain detailed information about the enzyme's active site and its mechanism of action.

This compound could be developed as a biochemical probe for enzymes that recognize pyridine or amide-containing substrates. The picolinimidamide moiety can mimic the transition state of an enzymatic reaction, potentially acting as an inhibitor. nih.gov By monitoring the ¹⁹F NMR signal of the trifluoromethyl group upon binding to the enzyme, one could:

Determine the binding affinity of the probe to the enzyme.

Characterize conformational changes in the enzyme upon binding.

Identify specific interactions between the probe and amino acid residues in the active site.

Probing Protein-Ligand Interactions through Molecular Recognition Studies

Understanding protein-ligand interactions is crucial for drug discovery and design. The trifluoromethyl group can play a significant role in molecular recognition due to its unique properties, including its size, hydrophobicity, and ability to form non-covalent interactions such as halogen bonds and dipole-dipole interactions. nih.govnih.gov

The this compound scaffold can be used to design and synthesize libraries of compounds for screening against various protein targets. nih.gov The trifluoromethyl group can enhance binding affinity and selectivity by occupying specific hydrophobic pockets in the protein's binding site. For instance, trifluoromethyl arylamides have been successfully developed as inhibitors for serine/arginine-rich protein kinases (SRPKs). nih.gov

Molecular recognition studies involving derivatives of this compound could involve techniques such as:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

Surface Plasmon Resonance (SPR): To study the kinetics of binding in real-time.

X-ray Crystallography: To obtain a high-resolution structure of the protein-ligand complex, revealing the precise binding mode.

Table 2: Representative Data for a Hypothetical this compound Derivative as a Kinase Inhibitor Note: The following data is illustrative and based on findings for analogous trifluoromethyl-containing kinase inhibitors. nih.govnih.gov

Kinase TargetIC₅₀ (µM)Binding Affinity (K_d) (µM)Mode of Inhibition
SRPK18.55.2ATP-competitive
EGFR15.210.8ATP-competitive
Abl Kinase> 50> 50Not significant

Future Research Directions and Emerging Paradigms for 5 Trifluoromethyl Picolinimidamide

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery and materials science. For 5-(Trifluoromethyl)picolinimidamide, the development of asymmetric synthetic routes is paramount to exploring the differential biological activities and material properties of its potential stereoisomers. Future research in this area is expected to focus on several key strategies.

Organocatalysis represents a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. Chiral Brønsted acids or bases could be employed to protonate or deprotonate the picolinimidamide (B1582038) moiety, creating a chiral environment that directs the approach of reactants. For instance, chiral phosphoric acids have proven effective in a wide range of asymmetric transformations and could be adapted for the synthesis of chiral derivatives of this compound.

Transition metal catalysis, particularly with chiral ligands, offers another robust avenue. Metals such as rhodium, palladium, and iridium, complexed with chiral phosphines or N-heterocyclic carbenes, could catalyze asymmetric hydrogenations, cross-coupling reactions, or C-H functionalization on the picoline ring or its substituents. A notable example is the use of chiral Ph-dbfox/Zn(NTf2)2 complexes in enantioselective Friedel–Crafts reactions of β-CF3 acrylates with pyrroles, a strategy that could be adapted for the functionalization of the picoline ring. rsc.org

Furthermore, biocatalysis, utilizing enzymes such as ketoreductases, transaminases, or hydrolases, could provide highly selective and sustainable routes to chiral precursors or the final compound itself. The inherent chirality of enzyme active sites can lead to exceptionally high levels of enantioselectivity under mild reaction conditions.

Potential Asymmetric Strategy Catalyst/Reagent Type Anticipated Transformation Relevant Precedent
OrganocatalysisChiral Phosphoric AcidAsymmetric protonation/functionalizationWidely used in asymmetric synthesis
Transition Metal CatalysisChiral Rhodium/Iridium ComplexesAsymmetric hydrogenation of the pyridine (B92270) ringEstablished for various heterocycles
BiocatalysisEngineered KetoreductasesStereoselective reduction of a ketone precursorCommon in pharmaceutical synthesis

Exploration of Photoredox Catalysis in Derivatization

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild conditions. For the derivatization of this compound, this approach opens up a plethora of possibilities for late-stage functionalization, allowing for the rapid generation of a diverse library of analogs.

A key area of exploration will be the direct C-H functionalization of the pyridine ring. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, makes it a suitable substrate for radical-based reactions initiated by photoredox catalysts. For example, visible-light-induced photoredox catalysis can be used for the trifluoromethylation of heterocycles, a process that could be reversed to introduce other functional groups onto a trifluoromethylated scaffold. nih.govacs.orgacs.org Iridium and ruthenium-based photocatalysts are well-established for such transformations and could be employed to introduce alkyl, aryl, or other functional groups at various positions on the picoline ring.

The generation of radical species from readily available precursors is a hallmark of photoredox catalysis. Carboxylic acids, alkyl halides, and boronic acids can be converted into their corresponding radicals, which can then engage in addition reactions with the pyridine ring of this compound. This strategy would allow for the installation of a wide array of substituents, each potentially modulating the compound's properties in a unique way.

Furthermore, the combination of photoredox catalysis with other catalytic cycles, such as nickel or copper catalysis, can enable a broader range of cross-coupling reactions. This dual catalytic approach could facilitate the formation of C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space around the this compound core.

Photoredox Derivatization Strategy Catalyst System Potential Functionalization Example Precursor
Direct C-H ArylationIr(ppy)3 / Aryl Diazonium SaltsIntroduction of aryl groups4-Methoxybenzenediazonium tetrafluoroborate
Alkylation via Radical AdditionRu(bpy)3Cl2 / Alkyl Carboxylic AcidsIntroduction of alkyl chainsCyclohexanecarboxylic acid
Dual Catalysis Cross-CouplingIr(dF(CF3)ppy)2(dtbbpy)PF6 / NiCl2·glymeC-C bond formationAlkyl bromides

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. For this compound, these computational tools can be leveraged to predict the properties of novel analogs and guide the synthesis of compounds with desired characteristics.

Generative models, a type of AI, can be trained on large datasets of known molecules to design new compounds with specific properties. By providing the this compound scaffold as a starting point, these models could generate thousands of virtual analogs with predicted improvements in, for example, binding affinity to a specific biological target or desired material properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogs with their biological activity or physical properties. These models, built using machine learning algorithms such as random forests or neural networks, can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, AI can be employed to predict synthetic routes for novel analogs, identifying the most efficient and cost-effective pathways. This can significantly reduce the time and resources required for the "make" phase of the research cycle. The use of AI in this context can help to overcome synthetic challenges and accelerate the discovery of new functional molecules.

High-Throughput Screening and Combinatorial Chemistry Approaches for New Analogs

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for the rapid discovery of new lead compounds from large chemical libraries. researchgate.netnih.govyu.edu By applying these techniques to the this compound scaffold, it is possible to systematically explore a vast chemical space and identify analogs with enhanced properties.

Combinatorial chemistry can be used to generate large libraries of this compound derivatives by systematically varying the substituents at different positions of the molecule. For example, by using a set of diverse building blocks, it is possible to create a library containing thousands of unique compounds, each with a slightly different chemical structure.

Once these libraries are synthesized, HTS can be employed to rapidly screen them for a desired activity. nih.govaxxam.com This could involve testing for inhibition of a particular enzyme, binding to a specific receptor, or any other measurable biological or physical property. The automated nature of HTS allows for the testing of thousands of compounds in a short period, dramatically accelerating the discovery process.

The hits identified from HTS can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of library synthesis, screening, and optimization is a cornerstone of modern drug discovery and can be effectively applied to the development of new analogs of this compound.

Investigation of Solid-State Reactivity and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical and chemical behavior. For this compound, a thorough investigation of its solid-state reactivity and polymorphism is crucial for its development as a pharmaceutical or material.

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. rsc.orgresearchgate.net These different polymorphs can exhibit distinct properties, such as solubility, melting point, and stability. The identification and characterization of the different polymorphic forms of this compound are therefore essential for ensuring the consistency and performance of the final product. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR can be used to identify and characterize these different forms. The study of picolinamide (B142947) polymorphism has revealed the existence of at least two forms, suggesting that its trifluoromethylated counterpart may also exhibit this phenomenon. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)picolinimidamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions targeting the pyridine ring. For example, halogenation at the 5-position followed by trifluoromethylation using Ruppert-Prakash reagents (e.g., (CF₃)₃SiMe) under palladium catalysis. Optimization includes varying solvents (e.g., DMF, THF), temperature (80–120°C), and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (e.g., NMR, MS) characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the imidamide group (NH₂) via broad singlet peaks at δ 6.5–7.5 ppm (¹H) and carbonyl carbon signals at ~160 ppm (¹³C). The trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR at ~-60 ppm.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₇H₆F₃N₃). Fragmentation patterns can validate substituent positions .

Q. What are the common oxidative/reductive pathways for this compound, and how do they affect functional group stability?

  • Methodological Answer :

  • Oxidation : The pyridine ring may form N-oxides under H₂O₂/acidic conditions, detectable via IR (N-O stretch at ~1250 cm⁻¹).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the imidamide group to an amine (NH₂), altering biological activity. Monitor pH changes during reduction to avoid over-reduction .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) assesses binding affinities. Solvent effects are modeled using COSMO-RS. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Use a factorial design to test varying concentrations (1–100 µM) across cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. Cross-reference with PubChem BioAssay data to validate specificity .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for enzyme targets?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., methyl, halogens) at the 3- or 4-positions of the pyridine ring.
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using stopped-flow spectroscopy for time-dependent binding. X-ray crystallography (e.g., PDB-deposited structures) identifies key hydrogen-bonding interactions .

Q. What role do theoretical frameworks (e.g., QSAR, reaction mechanism hypotheses) play in guiding the optimization of this compound synthesis?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., CoMFA, CoMSIA) correlate electronic descriptors (HOMO/LUMO energies) with bioactivity. For mechanistic studies, isotopic labeling (¹⁸O, ²H) tracks intermediates in proposed pathways (e.g., SNAr vs. radical mechanisms) .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal RangeMonitoring Technique
Reaction Temperature80–120°CIn situ IR
Catalyst Loading5–10 mol% Pd(PPh₃)₄ICP-MS
Purification SolventEthyl Acetate/Hexane (3:7)TLC (Rf = 0.4)

Table 2 : Computational Tools for Reactivity Prediction

ToolApplicationValidation Method
Gaussian 16DFT (Transition State Analysis)Kinetic Isotope Effects
GROMACSSolvent Dynamics (MD Simulations)Experimental LogP

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